Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a Boc-protected nitrogen atom and an ethyl ester functional group. Its molecular formula is C14H23NO5, and it is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a Diels-Alder reaction. This reaction is carried out under controlled temperature and pressure conditions to ensure the correct stereochemistry.
Introduction of the Boc-Protecting Group: The nitrogen atom in the bicyclic core is protected using a Boc (tert-butoxycarbonyl) group. This step is usually performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, EtOH
Substitution: TFA, HCl, AcOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the development of novel therapeutic agents, particularly in the field of antibiotics and antiviral drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing for selective interactions with biological molecules. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate: This compound differs by having a hydroxy group instead of a ketone group, which affects its reactivity and applications.
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate: Similar to the previous compound, but with a different stereochemistry at the 5-position, leading to variations in biological activity and chemical properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSQBJVTLTPLU-NGZCFLSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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